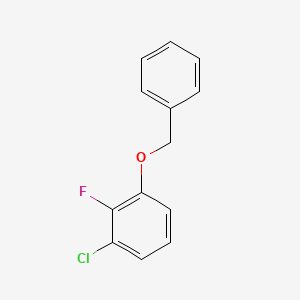![molecular formula C12H12N2O4S B8335784 3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide](/img/structure/B8335784.png)
3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide is a synthetic organic compound belonging to the benzo[b]thiophene family. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of the nitro group and the carboxamide functionality in this compound makes it a valuable scaffold for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through the cyclization of 2-halobenzonitriles with methyl thioglycolate in the presence of a base such as triethylamine.
Introduction of the Nitro Group: Nitration of the benzo[b]thiophene core can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Attachment of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropyl alcohol and a suitable leaving group.
Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid derivative to the carboxamide using reagents such as thionyl chloride followed by reaction with an amine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.
Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Alkyl halides, sodium hydride, dimethyl sulfoxide.
Major Products Formed:
Reduction: 3-Isopropoxy-5-aminobenzo[b]thiophene-2-carboxamide.
Substitution: Various alkoxy derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and other enzyme targets.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Kinases, enzymes involved in signal transduction pathways.
Pathways Involved: Inhibition of kinase activity, leading to disruption of cellular signaling and potential therapeutic effects in cancer and inflammatory diseases.
Comparación Con Compuestos Similares
3-Aminobenzo[b]thiophene-2-carboxamide: Similar core structure but with an amino group instead of a nitro group.
5-Nitrobenzo[b]thiophene-2-carboxamide: Lacks the isopropoxy group.
Uniqueness: 3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide is unique due to the presence of both the isopropoxy and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile scaffold for drug discovery and development.
Propiedades
Fórmula molecular |
C12H12N2O4S |
|---|---|
Peso molecular |
280.30 g/mol |
Nombre IUPAC |
5-nitro-3-propan-2-yloxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C12H12N2O4S/c1-6(2)18-10-8-5-7(14(16)17)3-4-9(8)19-11(10)12(13)15/h3-6H,1-2H3,(H2,13,15) |
Clave InChI |
RMYVKGZYWGFAHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(SC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde](/img/structure/B8335721.png)









